molecular formula C10H13ClN2O3 B2915554 2-chloro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}-N-methylacetamide CAS No. 796106-50-8

2-chloro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}-N-methylacetamide

Cat. No.: B2915554
CAS No.: 796106-50-8
M. Wt: 244.68
InChI Key: IACBXBSROTVGLG-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}-N-methylacetamide is a chemical compound with the molecular formula C10H13ClN2O3. It is known for its unique structure, which includes a furan ring, a chloroacetamide group, and a methyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}-N-methylacetamide typically involves the reaction of 2-chloro-N-methylacetamide with 2-furylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}-N-methylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The furan ring and chloroacetamide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the chloroacetamide group makes it a versatile compound for various applications in scientific research .

Properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-(furan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-13(10(15)5-11)7-9(14)12-6-8-3-2-4-16-8/h2-4H,5-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACBXBSROTVGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=CO1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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